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Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B3043188 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive guide for utilizing Disuccinimidyl Tartrate (DST) in

crosslinking mass spectrometry (XL-MS) studies. DST is a homobifunctional, amine-reactive,

and periodate-cleavable crosslinker, making it a valuable tool for probing protein-protein

interactions and protein structures.[1][2][3][4] Its cleavable nature simplifies data analysis

compared to non-cleavable crosslinkers by allowing for the identification of individual peptides

after fragmentation.[1][2]

Introduction to DST Crosslinking
Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for

gaining structural insights into proteins and protein complexes.[5][6][7] The workflow involves

covalently linking spatially proximal amino acid residues, followed by enzymatic digestion and

mass spectrometric analysis to identify the crosslinked peptides.[7][8] This information provides

distance constraints that can be used to model protein structures and interaction interfaces.[5]

[9]

DST is an N-hydroxysuccinimide (NHS) ester crosslinker that reacts primarily with the primary

amines of lysine residues and protein N-termini.[1][4] The central tartrate group contains a cis-

diol that can be specifically cleaved by sodium meta-periodate.[1][2] This feature is particularly

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3043188?utm_src=pdf-interest
https://www.benchchem.com/product/b3043188?utm_src=pdf-body
https://www.medkoo.com/products/18954
https://www.proteochem.com/dstcrosslinker100mg-p-205.html
https://www.covachem.com/dst-crosslinker-62069-75-4-disuccinimidyl-tartrate.html
https://www.cephamls.com/dst-disuccinimidyl-tartrate/
https://www.medkoo.com/products/18954
https://www.proteochem.com/dstcrosslinker100mg-p-205.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986251/
https://pubmed.ncbi.nlm.nih.gov/18633483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6022837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6022837/
https://analyticalscience.wiley.com/content/article-do/crosslinking-mass-spectrometry-analysis-study-protein-structures-and-protein-protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986251/
https://kroganlab.ucsf.edu/cross-linking-mass-spectrometry-xl-ms
https://www.medkoo.com/products/18954
https://www.cephamls.com/dst-disuccinimidyl-tartrate/
https://www.medkoo.com/products/18954
https://www.proteochem.com/dstcrosslinker100mg-p-205.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


advantageous as it allows for the separation of crosslinked peptides and simplifies their

identification by mass spectrometry, without affecting disulfide bonds.[1][3]

Key Features of DST:
Feature Description

Reactivity
Reacts with primary amines (e.g., lysine, N-

terminus).[1][4]

Spacer Arm Length 6.4 Å.[2]

Cleavability Cleavable by sodium meta-periodate.[1][2]

Solubility
Soluble in DMSO and can be used in aqueous

reaction buffers.[1]

Molecular Weight 344.23 g/mol .[3]

Experimental Workflow Overview
The general workflow for a DST XL-MS experiment consists of several key stages: sample

preparation, crosslinking, quenching, protein digestion, enrichment of crosslinked peptides, and

finally, LC-MS/MS analysis and data interpretation.[5][7] The complexity of crosslinked samples

often necessitates an enrichment step to increase the identification rate of the low-abundance

crosslinked peptides.[5][10][11]
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Figure 1. A high-level overview of the DST crosslinking mass spectrometry workflow.
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Detailed Protocols
I. Protein Crosslinking with DST
This protocol outlines the steps for crosslinking a purified protein or protein complex with DST.

The optimal crosslinker-to-protein molar ratio should be determined empirically for each

system.[12]

Materials:

Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.5).[12]

DST crosslinker.[2]

Anhydrous dimethyl sulfoxide (DMSO).

Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 7.5).

Reaction tubes.

Procedure:

Prepare DST Stock Solution: Immediately before use, dissolve DST in DMSO to a final

concentration of 25 mM.

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a suitable

concentration (e.g., 1-2 mg/mL).[10]

Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the

desired molar excess of crosslinker to protein. Common starting points are 20:1, 50:1, and

100:1 molar ratios.

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or

4°C.[12] Incubation at 4°C can help to maintain the native structure of some protein

complexes.

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-

50 mM. Incubate for 15-30 minutes at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://tools.thermofisher.com/content/sfs/brochures/1602163-Crosslinking-Reagents-Handbook.pdf
https://tools.thermofisher.com/content/sfs/brochures/1602163-Crosslinking-Reagents-Handbook.pdf
https://www.proteochem.com/dstcrosslinker100mg-p-205.html
https://lcms.labrulez.com/labrulez-bucket-strapi-h3hsga3/po_65229_ms_chemically_crosslinked_peptides_asms2018_po65229_en_27eb9e4e0c/po-65229-ms-chemically-crosslinked-peptides-asms2018-po65229-en.pdf
https://tools.thermofisher.com/content/sfs/brochures/1602163-Crosslinking-Reagents-Handbook.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Verification (Optional): Analyze a small aliquot of the crosslinked sample by SDS-PAGE to

visualize the formation of higher molecular weight species, confirming a successful

crosslinking reaction.

II. Sample Preparation for Mass Spectrometry
Materials:

Urea

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium Bicarbonate

Formic Acid

C18 desalting spin columns

Procedure:

Denaturation, Reduction, and Alkylation:

Add Urea to the quenched crosslinking reaction to a final concentration of 8 M to denature

the proteins.

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce

disulfide bonds.

Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room

temperature in the dark to alkylate cysteine residues.

Digestion:

Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to

below 1 M.
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Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

Desalting:

Acidify the digest with formic acid to a final concentration of 0.1%.

Desalt the peptide mixture using a C18 spin column according to the manufacturer's

instructions.

Dry the eluted peptides in a vacuum centrifuge.

III. Enrichment of Crosslinked Peptides
Due to the low stoichiometry of crosslinking reactions, enrichment of crosslinked peptides is

often necessary to increase their identification rate.[5][10][11] Size exclusion chromatography

(SEC) and strong cation exchange (SCX) are commonly used methods.[5][11]
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Figure 2. Common strategies for the enrichment of crosslinked peptides.
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Protocol for SEC-based Enrichment:

Resuspend the dried, desalted peptide mixture in the SEC mobile phase.

Inject the sample onto an SEC column suitable for peptide separation.

Collect fractions corresponding to higher molecular weight species, which are enriched in

crosslinked peptides.[5]

Dry the collected fractions in a vacuum centrifuge.

IV. LC-MS/MS Analysis and Data Interpretation
LC-MS/MS Parameters:

Column: A C18 reversed-phase column is typically used for peptide separation.

Gradient: A standard 60-120 minute gradient from low to high organic solvent (e.g.,

acetonitrile) concentration is recommended.

Mass Spectrometer: A high-resolution Orbitrap mass spectrometer is well-suited for XL-MS

analysis.[11]

Acquisition Mode: Data-dependent acquisition (DDA) is a common method.[13] More

advanced methods like data-independent acquisition (DIA) can also be employed for

quantitative studies.[13][14]

Data Analysis: Specialized software is required to identify the crosslinked peptides from the

complex MS/MS data.

Software: Tools such as XlinkX (within Proteome Discoverer), pLink, or MeroX are designed

for this purpose.[10][15][16]

Search Parameters:

Specify DST as the crosslinker and its mass.

Define the precursor and fragment mass tolerances.
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Set trypsin as the enzyme with allowed missed cleavages.

Include carbamidomethylation of cysteine as a fixed modification and oxidation of

methionine as a variable modification.

Set a false discovery rate (FDR) of 1% for confident identifications.[17]

Quantitative Data and Optimization
The efficiency of crosslinking is highly dependent on the protein system and reaction

conditions. It is crucial to optimize these parameters empirically. Below are tables outlining

typical ranges for key parameters that should be optimized.

Table 1: Optimization of DST Concentration

Molar Ratio (DST:Protein) Expected Outcome Recommendation

Low (e.g., 10:1 - 20:1)
Fewer crosslinks, may favor

high-affinity interactions.

Start here for initial

experiments to avoid extensive

modification.

Medium (e.g., 50:1 - 100:1)

Increased number of

crosslinks, higher chance of

identifying transient

interactions.

A good range for many

systems.

High (e.g., >200:1)

Potential for excessive

modification and protein

aggregation.

Use with caution and monitor

sample for precipitation.

Table 2: Optimization of Incubation Time
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Incubation Time Expected Outcome Recommendation

30 minutes
Sufficient for many high-

reactivity sites.
A good starting point.

1 hour
Increased crosslinking

efficiency.

Commonly used in many

protocols.[10]

2 hours

May further increase crosslinks

but also risks sample

degradation.

Consider for less reactive

systems, potentially at a lower

temperature (4°C).

Troubleshooting
Problem Possible Cause Suggested Solution

No/low crosslinking observed

on SDS-PAGE

- Inactive crosslinker-

Inappropriate buffer (contains

primary amines)- Low protein

concentration- Insufficient

crosslinker concentration or

incubation time

- Use fresh DST stock- Buffer

exchange into an amine-free

buffer (e.g., HEPES, PBS)-

Concentrate the protein

sample- Increase DST

concentration and/or

incubation time

Protein precipitation during

crosslinking
- Excessive crosslinking

- Reduce the molar ratio of

DST to protein- Decrease the

incubation time or temperature

Low number of identified

crosslinks in MS

- Low abundance of

crosslinked peptides-

Inefficient fragmentation-

Incorrect data analysis

parameters

- Incorporate an enrichment

step (SEC or SCX)- Optimize

MS acquisition parameters

(e.g., collision energy)-

Double-check software

settings for crosslinker mass

and modifications

By following these guidelines and protocols, researchers can effectively utilize DST in their XL-

MS experiments to gain valuable structural insights into their proteins and protein complexes of

interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for DST in Crosslinking
Mass Spectrometry (XL-MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043188#step-by-step-guide-for-using-dst-in-
crosslinking-mass-spectrometry-xl-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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